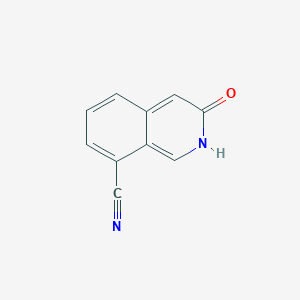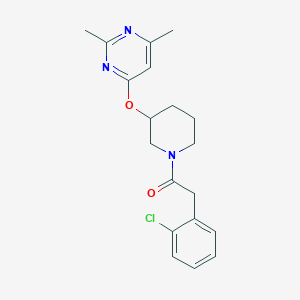
4-(1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-3,3-dimethylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several functional groups and structural features common in medicinal chemistry, including a fluorophenyl group, a sulfonyl group, a piperidine ring, and a piperazinone ring . These groups are often found in biologically active compounds and can contribute to various pharmacological properties .
Molecular Structure Analysis
The molecule’s structure is characterized by its piperidine and piperazinone rings, which are five and six-membered nitrogen-containing heterocycles, respectively . These rings can adopt various conformations due to their non-planarity, a phenomenon known as "pseudorotation" .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the sulfonyl group might undergo substitution reactions, while the carbonyl group in the piperazinone ring could participate in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the sulfonyl and carbonyl groups could enhance its polarity, affecting its solubility and distribution in the body .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Synthesis of Protected Glycosyl Donors : A study detailed the synthesis and application of a protected glycosyl donor involving a sulfonyl group similar to the queried compound, demonstrating its utility in carbohydrate chemistry. This approach involves the protection and deprotection of hydroxyl groups, highlighting the compound's role in facilitating selective reactions in complex molecule synthesis (Spjut et al., 2010).
Medicinal Chemistry and Pharmacology
- Development of Selective Ligands : Another research effort focused on synthesizing and evaluating the biological activities of piperidinyl and sulfone derivatives, aiming to discover new selective ligands for serotonin receptors. This work illustrates the compound's relevance in designing molecules with potential therapeutic benefits (Wang et al., 2001).
Biochemical Applications
- Metabolism Studies : Investigation into the oxidative metabolism of a novel antidepressant highlighted the compound's involvement in generating metabolites through enzymatic reactions, showcasing its importance in understanding drug metabolism and disposition (Hvenegaard et al., 2012).
Material Science
- Fluorescent Molecular Probes : Research on fluorescent solvatochromic dyes incorporating sulfonyl and phenyl groups, similar to the structure , has led to the development of sensitive molecular probes. These compounds are utilized in studying biological events and processes, demonstrating the compound's utility in creating tools for scientific investigation (Diwu et al., 1997).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]-3,3-dimethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O4S/c1-18(2)17(24)20-9-12-22(18)16(23)13-7-10-21(11-8-13)27(25,26)15-5-3-14(19)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFJBHODBHODHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-3,3-dimethylpiperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide](/img/structure/B2918831.png)
![4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2918833.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2918834.png)
![(Z)-3-hydroxy-4-(1-hydroxy-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)phenyl pivalate](/img/structure/B2918835.png)
![7-(furan-2-ylmethyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2918837.png)
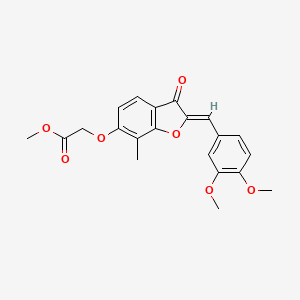
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2918839.png)
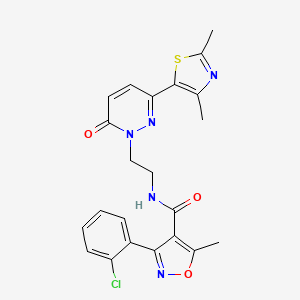
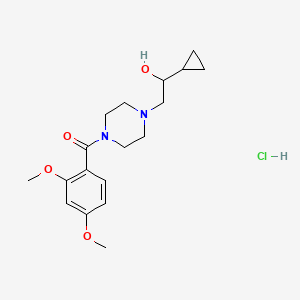
![2-[2-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2918845.png)

![3,5-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2918851.png)
